molecular formula C20H20Cl2N4O2S B13811371 N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide

N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide

Cat. No.: B13811371
M. Wt: 451.4 g/mol
InChI Key: GAANDWXULXGNFQ-RNIAWFEPSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide is a structurally complex compound featuring a propanamide backbone with multiple functional groups:

  • A sulfanyl (-S-) linkage at the third carbon.
  • A hydrazinyl (-NH-N=) group conjugated to a 2-chlorophenylmethylidene moiety.
  • An (E)-configured imine bond [(2E)-2-(2-chlorophenyl)methylidene hydrazine].

This compound’s design combines electron-withdrawing chlorine substituents, a rigid hydrazine-derived scaffold, and a sulfur-containing side chain, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity. Similar compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory applications due to their ability to chelate metals or disrupt protein binding .

Properties

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C20H20Cl2N4O2S/c21-17-7-3-1-5-15(17)13-23-25-19(27)9-11-29-12-10-20(28)26-24-14-16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,25,27)(H,26,28)/b23-13+,24-14+

InChI Key

GAANDWXULXGNFQ-RNIAWFEPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide typically follows a multi-step synthetic sequence involving:

  • Formation of hydrazone intermediates by condensation of hydrazine derivatives with aldehydes or ketones bearing 2-chlorophenyl groups.
  • Introduction of the sulfanylpropanamide moiety via nucleophilic substitution or coupling reactions.
  • Control of the (E)-configuration around the imine (methylideneamino) double bonds through reaction conditions and purification.

Stepwise Preparation Details

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Hydrazone formation Condensation of 2-chlorobenzaldehyde with hydrazine or hydrazine derivatives in ethanol or methanol solvent Forms (E)-2-(2-chlorophenyl)methylidenehydrazine intermediate with high stereoselectivity
2 Acylation to form amide Reaction of hydrazone intermediate with 3-oxopropanoyl chloride or equivalent acylating agent Introduces 3-oxopropyl group linked via amide bond
3 Sulfanyl group incorporation Nucleophilic substitution of a halogenated propanamide with thiol or sulfanyl reagents Formation of sulfanylpropanamide linkage
4 Final condensation to form Schiff base Condensation of amide-hydrazone intermediate with 2-chlorobenzaldehyde under reflux in presence of acid/base catalyst Generates the final N-[(E)-(2-chlorophenyl)methylideneamino] structure with (E)-configuration

Representative Experimental Procedure (Inferred from Related Syntheses)

  • Hydrazone Intermediate Synthesis: 2-chlorobenzaldehyde (1 equiv) is dissolved in ethanol, and hydrazine hydrate (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 2–4 hours until completion, monitored by TLC.
  • Amide Formation: The hydrazone is reacted with 3-oxopropanoyl chloride (1.1 equiv) in dry dichloromethane with triethylamine as base at 0°C to room temperature for 3 hours.
  • Sulfanyl Incorporation: The amide is treated with a suitable thiol (e.g., 3-mercaptopropanamide) or sodium sulfide under inert atmosphere to substitute a leaving group (e.g., halogen) on the propanamide chain.
  • Final Schiff Base Formation: The product is refluxed with 2-chlorobenzaldehyde in ethanol with catalytic acid (e.g., acetic acid) to form the final compound, followed by recrystallization from methanol/ethyl acetate.

Reaction Conditions Summary Table

Reaction Step Solvent Temperature Time Catalyst/Base Yield (%) (Reported)
Hydrazone formation Ethanol RT (20–25°C) 2–4 h None 85–90%
Amide bond formation DCM 0°C to RT 3 h Triethylamine 75–80%
Sulfanyl substitution DMF or DMSO 50–80°C 6–12 h Inert atmosphere 70–75%
Final Schiff base condensation Ethanol Reflux (~78°C) 4–6 h Acetic acid (cat.) 80–85%

Analytical and Purification Techniques

  • Purification: The final compound is typically purified by recrystallization from methanol/ethyl acetate mixtures or by column chromatography on silica gel.
  • Characterization: Confirmed by IR (characteristic imine C=N stretch), $$^{1}H$$-NMR (imine proton signals, aromatic protons), $$^{13}C$$-NMR (carbonyl and aromatic carbons), and HR-MS for molecular weight confirmation.
  • Stereochemistry: The (E)-configuration is confirmed by NMR coupling constants and sometimes by X-ray crystallography in related compounds.

Research Results and Observations

  • The presence of two (E)-configured methylideneamino groups in the molecule suggests high stereoselectivity in the condensation steps.
  • Hydrazone intermediates are stable under the reaction conditions and facilitate subsequent acylation.
  • Sulfanylpropanamide incorporation requires careful control of nucleophile strength and reaction atmosphere to prevent oxidation or side reactions.
  • The final compound exhibits good crystallinity and purity, suitable for further biological or material studies.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features
Compound Name Molecular Formula Key Substituents/Features Reference
Target Compound C₂₀H₁₉Cl₂N₃O₂S (Inferred) Dual 2-chlorophenyl groups; hydrazinyl-sulfanyl-propanamide backbone; (E)-configured imines
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C₂₀H₁₇ClN₄O₂ Benzodioxolyl and imidazolyl groups; single chlorophenyl
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide C₂₄H₁₈Cl₃N₅OS Triazolyl core; dichlorophenyl; acetamide-sulfanyl linkage
(E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ Fluorine substituent; dimethylaminopropyl chain; enamide

Key Observations :

  • The target compound’s dual 2-chlorophenyl groups may enhance steric hindrance and π-π stacking compared to mono-chlorinated analogs .
  • Unlike ’s triazole-containing compound, the target lacks a heterocyclic core but shares sulfanyl-acetamide motifs, which could influence redox reactivity .

Comparison :

  • The target’s synthesis complexity exceeds ’s due to its dual hydrazinyl-sulfanyl architecture.
  • Crystallographic disorder in ’s compound suggests challenges in resolving bulky substituents, which may also apply to the target .

Q & A

Q. What are the recommended synthetic routes for N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide?

The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting 2-chlorobenzaldehyde with a triazole-thiol intermediate (e.g., 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol) in the presence of a base (e.g., KOH or NaOH) under reflux conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to solubilize aromatic intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is typically achieved through column chromatography or recrystallization .

Q. How can the structural integrity of the synthesized compound be validated?

Advanced spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the presence of hydrazine, chlorophenyl, and sulfanyl groups by analyzing chemical shifts and splitting patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak and fragmentation patterns consistent with the expected structure.
  • Infrared (IR) Spectroscopy: Peaks corresponding to C=O (amide), C=N (hydrazone), and S-H (sulfanyl) stretches validate functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening should focus on:

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Enzyme Inhibition: Spectrophotometric assays targeting enzymes like urease or acetylcholinesterase, given the triazole moiety’s known inhibitory effects.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potential anticancer activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Utilize Design of Experiments (DoE) methodologies:

  • Variables: Test temperature (40–100°C), solvent polarity (DMF vs. DCM), and base concentration (1–5 eq).
  • Response Surface Modeling (RSM): Statistically identify optimal parameters. For example, higher yields are often achieved in DMF at 80°C with 3 eq of KOH .
  • Flow Chemistry: Continuous-flow systems may enhance reproducibility and scalability by maintaining precise control over reaction parameters .

Q. What computational strategies can predict the compound’s bioactivity and binding modes?

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial IC50_{50} values from experimental data.
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can contradictory results in biological assays be resolved?

Contradictions often arise from:

  • Purity Issues: Validate compound purity via HPLC (>95%) to exclude impurities affecting activity.
  • Assay Variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Structural Analog Comparisons: Test derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

Q. What strategies assess the compound’s stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy over 24 hours.
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Expose to UV light and track changes using HPLC-MS to identify photodegradation products .

Methodological Tables

Q. Table 1: Comparison of Solvent Effects on Synthesis Yield

SolventTemperature (°C)Base UsedYield (%)Purity (HPLC)
DMF80KOH7897
DCM40NaOH5289
Ethanol60Et3_3N6593
Data adapted from triazole-thiol coupling studies .

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Signals
1^1H NMR (400 MHz, DMSO-d6_6)δ 8.21 (s, 1H, CH=N), 7.45–7.32 (m, 8H, Ar-H), 3.52 (t, 2H, S-CH2_2)
HRMS (ESI+)[M+H]+^+ m/z 532.0845 (Calc. 532.0839)
IR (KBr)1680 cm1^{-1} (C=O), 1595 cm1^{-1} (C=N), 2550 cm1^{-1} (S-H)
Data synthesized from analogous compounds .

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